N-(4-bromophenyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a brominated phenyl group attached to a pyrimidine ring, which contributes to its potential pharmacological properties. The synthesis and characterization of N-(4-bromophenyl)pyrimidin-2-amine have been of interest in various research studies, particularly in the development of new therapeutic agents.
N-(4-bromophenyl)pyrimidin-2-amine can be classified under the broader category of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This specific compound is noted for its structural similarity to other biologically active pyrimidines, making it a subject of interest in drug discovery and development.
The synthesis of N-(4-bromophenyl)pyrimidin-2-amine typically involves several steps:
The detailed procedure may vary among different studies, but the general approach remains consistent across various syntheses reported in the literature .
N-(4-bromophenyl)pyrimidin-2-amine has a molecular formula of CHBrN and a molar mass of approximately 241.1 g/mol. The compound features:
The structural characteristics can be confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
N-(4-bromophenyl)pyrimidin-2-amine can undergo several chemical reactions typical for amines and aromatic compounds:
These reactions are crucial for modifying the compound to improve its pharmacological properties .
The mechanism of action for N-(4-bromophenyl)pyrimidin-2-amine is primarily related to its interactions with biological targets, such as enzymes or receptors involved in disease processes. Research indicates that pyrimidine derivatives often act as inhibitors or modulators within biochemical pathways.
For instance, docking studies have shown that compounds similar to N-(4-bromophenyl)pyrimidin-2-amine can form hydrogen bonds with specific amino acid residues in target proteins, influencing their activity . This interaction is critical for understanding how these compounds might exert therapeutic effects.
N-(4-bromophenyl)pyrimidin-2-amine exhibits several notable physical and chemical properties:
These properties are essential for determining storage conditions and potential applications in pharmaceuticals .
N-(4-bromophenyl)pyrimidin-2-amine has several potential applications:
Research continues to explore its full potential within these fields, highlighting its significance as a versatile compound in modern chemistry .
Scaffold hopping has emerged as a pivotal strategy in medicinal chemistry for optimizing the bioactivity and selectivity of aminopyrimidine-based kinase inhibitors. This approach involves systematic replacement of core structural elements while preserving critical pharmacophoric features. The discovery of 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (compound 3s) exemplifies successful scaffold hopping, where researchers modified the ULK1 inhibitor SBI-0206965 by incorporating a brominated pyrimidine core paired with optimized phenoxy substituents. This derivative exhibited significantly enhanced autophagy inhibition (IC₅₀ = 2.8 μM against ULK1) and anti-proliferative effects in A549 non-small cell lung cancer cells [1]. Similarly, PLK4 inhibitor development employed scaffold hopping to replace aminopyrazole with aminopyrimidine cores, yielding compound 8h (IC₅₀ = 6.7 nM against PLK4) with improved metabolic stability (t₁/₂ > 145 min in liver microsomes) [2]. In VEGFR-2 inhibitor design, scaffold hopping transformed sorafenib’s pyridine ring into quinazoline systems, enabling superior hydrophobic interactions within the DFG-out binding pocket while retaining urea-based "DFG-anchoring motifs" [5].
Table 1: Bioactivity of Key Scaffold-Hopped Bromophenyl-Pyrimidine Derivatives
Compound | Original Scaffold | Modified Scaffold | Target | Bioactivity (IC₅₀) |
---|---|---|---|---|
3s [1] | SBI-0206965 | 5-Bromo-4-phenoxy-pyrimidine | ULK1 | 2.8 ± 0.10 μM |
8h [2] | Centrinone | Aminopyrimidine | PLK4 | 6.7 nM |
5d/5e/5h [5] | Sorafenib | Quinazoline-pyrimidine | VEGFR-2 | 10–50 nM range |
Functionalization of the pyrimidine core relies heavily on transition-metal-catalyzed cross-coupling methodologies. The Buchwald-Hartwig amination enables efficient C–N bond formation between halogenated pyrimidines and aryl amines, critical for installing the aniline pharmacophore in N-(4-bromophenyl)pyrimidin-2-amine derivatives. This reaction typically employs palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as rac-BINAP or XPhos, yielding diarylaminopyrimidines under mild conditions [1] [2]. For example, coupling of 4-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with 2-fluoro-4-nitrophenol produced compound 3s in >80% yield [1]. Ullmann-type copper-catalyzed couplings offer a cost-effective alternative, particularly for electron-deficient aryl halides. The synthesis of 4-(2-bromophenyl)pyrimidin-2-amine utilizes CuI/N,N′-dimethylethylenediamine (DMEDA) catalysis, facilitating aryl-amination at elevated temperatures (110–130°C) [4] [6]. Recent advances include solvent-free protocols where 2-amino-4,6-dichloropyrimidine reacts directly with aryl amines using triethylamine as base, achieving yields >90% while eliminating purification challenges associated with polar solvents [7].
Table 2: Catalytic Systems for Pyrimidine-Aryl Coupling Reactions
Reaction Type | Catalyst/Ligand | Conditions | Yield Range | Application Example |
---|---|---|---|---|
Buchwald-Hartwig [2] | Pd₂(dba)₃/rac-BINAP | Toluene, 80°C, 12 h | 75–85% | PLK4 inhibitor 8h synthesis |
Ullmann [6] | CuI/DMEDA | DMSO, 130°C, 24 h | 60–75% | 4-(2-Bromophenyl)pyrimidin-2-amine |
Solvent-Free [7] | None (TEA base) | Neat, 80–90°C, 2–4 h | 85–95% | 2-Aminopyrimidine library synthesis |
Strategic modification of substitution patterns on the pyrimidine and aryl rings profoundly influences target affinity, cellular permeability, and metabolic stability. Key design principles include:
Table 3: Impact of Substituents on Pharmacological Profiles
Substituent | Biological Target | Effect on Bioactivity | Key Mechanism |
---|---|---|---|
4-Bromophenyl [1] [4] | ULK1/VEGFR-2 | ↑ Binding affinity (2–5 fold vs non-halogenated) | Enhanced hydrophobic/halogen bonding |
2-Fluoro-4-nitrophenoxy [1] | ULK1 | IC₅₀ = 2.8 µM (vs 45.75 µM for standard) | H-bond donation to Lys50 |
Piperazinyl [7] | β-Glucuronidase | IC₅₀ = 2.8 µM (vs inactive 4-phenylpiperazinyl) | Free N–H for H-bonding with Glu413 |
Butyl vs methyl [7] | β-Glucuronidase | Active vs inactive (MIC 126.43 µM vs >300 µM) | Enhanced lipophilic pocket occupancy |
Four principal methodologies dominate the synthesis of N-(4-bromophenyl)pyrimidin-2-amine hybrids, each with distinct advantages in yield, scalability, and purity:
Table 4: Synthetic Method Comparison for Bromophenyl-Pyrimidine Cores
Method | Reaction Conditions | Average Yield | Purity | Key Limitation |
---|---|---|---|---|
Claisen-Schmidt [9] | LiOH/EtOH, reflux, 12 h | 75% | 85–90% | Byproduct formation |
Buchwald-Hartwig [2] | Pd₂(dba)₃/BINAP, toluene, 80°C | 88% | >95% | Catalyst cost |
Ullmann [6] | CuI/DMEDA, DMSO, 130°C | 68% | 80–85% | Limited to electron-deficient aryls |
Solvent-Free [7] | TEA, neat, 90°C, 3 h | 93% | >98% | Requires excess amine |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0